molecular formula C6H10N2S B13107007 3-(Isothiazol-3-yl)propan-1-amine

3-(Isothiazol-3-yl)propan-1-amine

Cat. No.: B13107007
M. Wt: 142.22 g/mol
InChI Key: IHHHFMPMKJMFEG-UHFFFAOYSA-N
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Description

3-(Isothiazol-3-yl)propan-1-amine is a heterocyclic organic compound with the molecular formula C6H10N2S and a molecular weight of 142.22 g/mol . This compound features an isothiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the isothiazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isothiazol-3-yl)propan-1-amine typically involves the formation of the isothiazole ring followed by the introduction of the propan-1-amine side chain. One common method involves the cyclization of appropriate precursors under controlled conditions to form the isothiazole ring. This is followed by the alkylation or amination of the ring to introduce the propan-1-amine moiety .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(Isothiazol-3-yl)propan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .

Scientific Research Applications

3-(Isothiazol-3-yl)propan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Isothiazol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The isothiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting microbial cell membranes or inhibiting key enzymes involved in microbial metabolism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Isothiazol-3-yl)propan-1-amine include other isothiazole derivatives, such as:

Uniqueness

This compound is unique due to its specific structure, which combines the isothiazole ring with a propan-1-amine side chain. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

IUPAC Name

3-(1,2-thiazol-3-yl)propan-1-amine

InChI

InChI=1S/C6H10N2S/c7-4-1-2-6-3-5-9-8-6/h3,5H,1-2,4,7H2

InChI Key

IHHHFMPMKJMFEG-UHFFFAOYSA-N

Canonical SMILES

C1=CSN=C1CCCN

Origin of Product

United States

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